

A Comparative Guide to the X-ray Crystallography of Thiomorpholine Salts

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Compound of Interest

Compound Name: *2-(2-Chlorophenyl) thiomorpholine hydrochloride*

Cat. No.: *B1356488*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for thiomorpholine and its derivatives. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of new therapeutic agents. This document summarizes key crystallographic parameters, details experimental protocols, and presents a logical workflow for X-ray crystallography.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained for thiomorpholine and one of its derivatives. Efforts to obtain a publicly available crystal structure for thiomorpholine hydrochloride were unsuccessful at the time of this publication. However, data for thiomorpholine and 4-(4-nitrophenyl)thiomorpholine are presented for comparison.

Parameter	Thiomorpholine (COD ID: 2208175)	Thiomorpholine (COD ID: 4107900)	4-(4- Nitrophenyl)thiomor- pholine
Chemical Formula	C ₄ H ₉ NS	C ₄ H ₉ NS	C ₁₀ H ₁₂ N ₂ O ₃ S
Formula Weight	103.19	103.19	240.28
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pnma	P2 ₁ /c	P2 ₁ /c
a (Å)	8.83(2)	5.860(2)	10.4352(2)
b (Å)	7.97(2)	9.031(4)	10.9328(2)
c (Å)	7.82(2)	10.518(4)	10.1261(2)
α (°)	90	90	90
β (°)	90	104.18(3)	108.253(1)
γ (°)	90	90	90
Volume (Å ³)	550.5(2)	539.3(4)	1096.50(4)
Z	4	4	4
Calculated Density (g/cm ³)	1.245	1.268	1.455
Radiation Type	MoKα	MoKα	MoKα
Temperature (K)	293	150	100

Experimental Protocols

Synthesis and Crystallization of 4-(4-Nitrophenyl)thiomorpholine

Synthesis: 4-(4-Nitrophenyl)thiomorpholine can be synthesized via a nucleophilic aromatic substitution reaction. A mixture of 4-fluoronitrobenzene (1.0 eq.), thiomorpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours.

After completion, the reaction mixture is poured into water and the resulting precipitate is filtered, washed with water, and dried to yield the crude product.

Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as ethanol-chloroform.

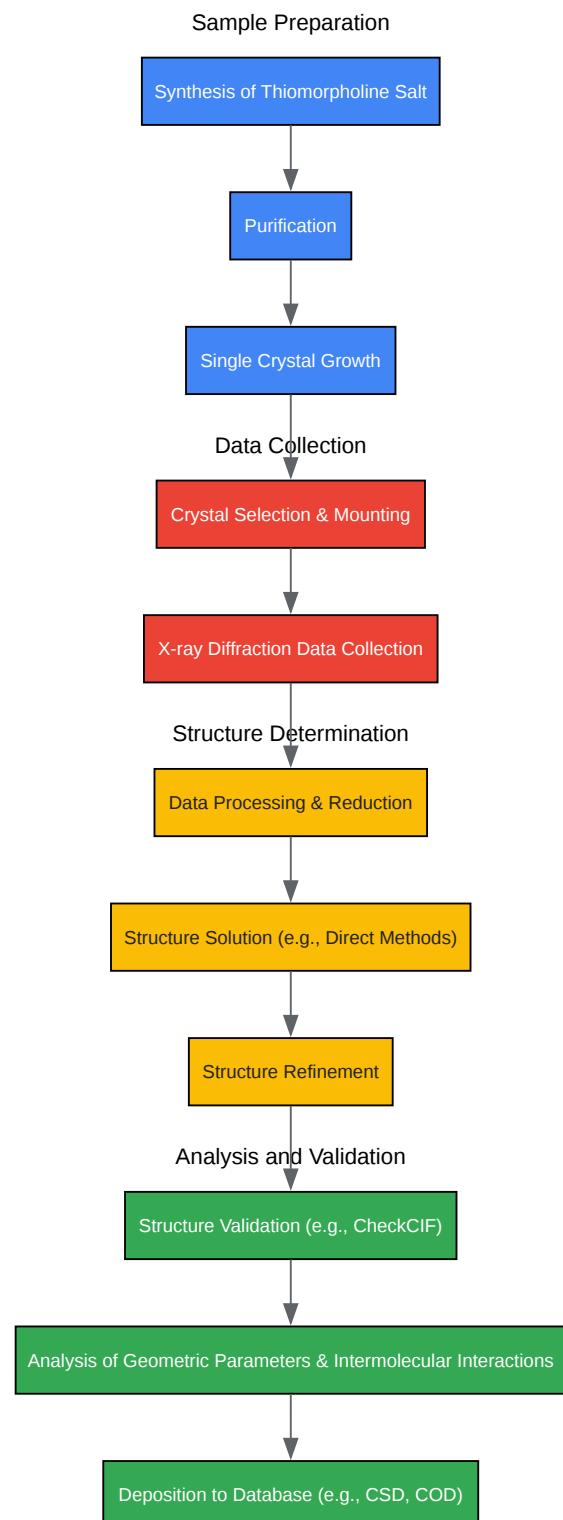
General X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., MoK α radiation, $\lambda = 0.71073 \text{ \AA}$). The collected data is then processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Methodologies

The process of determining the crystal structure of a small molecule like a thiomorpholine salt by X-ray crystallography follows a well-defined workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and understanding intermolecular interactions.

General Workflow for Single-Crystal X-ray Crystallography

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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

This guide serves as a foundational resource for researchers working with thiomorpholine derivatives. The provided data and protocols offer a starting point for further structural studies and computational modeling, ultimately aiding in the discovery and development of novel pharmaceuticals.

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